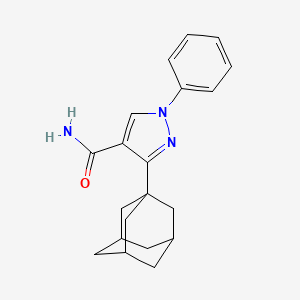![molecular formula C15H16N2O3S2 B5377394 N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5377394.png)
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE is a synthetic organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a thiophene ring through an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminophenyl sulfonamide with prop-2-en-1-yl chloride under basic conditions to form the sulfonamide intermediate.
Acetamide Formation: The sulfonamide intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound can be explored for its electronic properties, making it a candidate for organic semiconductors or photovoltaic materials.
Chemical Research: It serves as a model compound for studying sulfonamide chemistry and its reactivity.
Wirkmechanismus
The mechanism of action of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(FURAN-2-YL)ACETAMIDE: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and applications.
Uniqueness
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both sulfonamide and thiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-9-16-22(19,20)14-7-5-12(6-8-14)17-15(18)11-13-4-3-10-21-13/h2-8,10,16H,1,9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUGHUHYGYVKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![{1'-[(3,5-dimethoxyphenyl)acetyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5377315.png)
![2-[(1E)-2-(5-BROMO-2-ETHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE](/img/structure/B5377323.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)
![5-hydroxy-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5377330.png)
![[4-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B5377335.png)
![6-[(diethylamino)methyl]-N-(2-hydroxypyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377362.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5377375.png)

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![2-[[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B5377385.png)
![2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5377404.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)

